methyl 4-((4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)carbamoyl)benzoate
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Overview
Description
Methyl 4-((4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)carbamoyl)benzoate is a complex organic compound that belongs to the class of carbamoyl benzoates. This compound is characterized by its unique structure, which includes a benzoate ester linked to a dihydroisoquinoline moiety through a butynyl chain. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-((4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)carbamoyl)benzoate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Dihydroisoquinoline Moiety: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the dihydroisoquinoline ring.
Attachment of the Butynyl Chain: The dihydroisoquinoline can be alkylated with a butynyl halide under basic conditions to introduce the butynyl chain.
Formation of the Carbamoyl Linkage: The butynyl dihydroisoquinoline can then be reacted with an isocyanate to form the carbamoyl linkage.
Esterification: Finally, the benzoic acid derivative can be esterified with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of such complex organic compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)carbamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the alkyne to an alkene or alkane.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzoate or dihydroisoquinoline moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Reagents such as halogens, nucleophiles (e.g., amines, alcohols), and electrophiles (e.g., alkyl halides) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alkane or alkene derivative.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving carbamoyl benzoates.
Medicine: Potential therapeutic applications due to its unique structure and possible biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of methyl 4-((4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)carbamoyl)benzoate would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The dihydroisoquinoline moiety might interact with specific binding sites, while the carbamoyl and benzoate groups could influence the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-((4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)carbamoyl)benzoate: can be compared with other carbamoyl benzoates and dihydroisoquinoline derivatives.
Carbamoyl Benzoates: Compounds with similar carbamoyl and benzoate structures but different substituents.
Dihydroisoquinoline Derivatives: Compounds with the dihydroisoquinoline core but different functional groups attached.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
methyl 4-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynylcarbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3/c1-27-22(26)19-10-8-18(9-11-19)21(25)23-13-4-5-14-24-15-12-17-6-2-3-7-20(17)16-24/h2-3,6-11H,12-16H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXCBBIWIJVFGPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCC#CCN2CCC3=CC=CC=C3C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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